molecular formula C9H17Cl3N6 B2396201 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride CAS No. 1909327-99-6

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride

Número de catálogo: B2396201
Número CAS: 1909327-99-6
Peso molecular: 315.63
Clave InChI: XZQHVRKRAZJWMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is a purine derivative offered for research purposes. Purine analogues are a significant class of compounds in biomedical research due to their structural similarity to natural purines, which provides a versatile framework for developing molecules with diverse biological activities . These compounds are frequently investigated for their potential to alter cell cycle distribution, modify mitochondrial function, and induce apoptosis in various cell lines . The precise mechanism of action, specific molecular targets, and detailed research applications for this particular compound require further investigation and experimental validation by qualified researchers. This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the primary scientific literature for guidance on specific experimental applications.

Propiedades

IUPAC Name

9-[3-(methylamino)propyl]purin-6-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6.3ClH/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15;;;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQHVRKRAZJWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C=NC2=C(N=CN=C21)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

N-alkylation of Adenine

The direct N-alkylation of adenine (6-aminopurine) with a suitably protected 3-(methylamino)propyl halide represents one of the most straightforward approaches to synthesizing the target compound. This method is analogous to the synthesis of related compounds such as 9-[2-(methylamino)ethyl]-9H-purin-6-amine.

A typical procedure follows these steps:

  • Protection of the methylamine group using tert-butyloxycarbonyl (Boc) or similar protecting groups
  • Conversion of 3-(Boc-methylamino)propanol to an electrophile (halide, mesylate, or tosylate)
  • N-alkylation of adenine under basic conditions (potassium carbonate in dimethylformamide)
  • Deprotection of the Boc group using acidic conditions
  • Conversion to the trihydrochloride salt

This approach typically achieves moderate to good yields (40-60%) but may suffer from regioselectivity issues between the N7 and N9 positions of adenine.

Convergent Synthesis Approaches

Conversion to Trihydrochloride Salt

The conversion of 9-[3-(methylamino)propyl]-9H-purin-6-amine to its trihydrochloride salt involves protonation of the three basic nitrogen atoms: the 6-amino group, the methylamino nitrogen, and one of the ring nitrogens of the purine scaffold.

The general procedure includes:

  • Dissolution of the free base in a suitable solvent (ethanol, methanol, or dichloromethane)
  • Addition of concentrated hydrochloric acid (typically 3-4 equivalents) or bubbling anhydrous hydrogen chloride gas
  • Precipitation of the trihydrochloride salt (often requiring addition of diethyl ether)
  • Filtration, washing, and drying under vacuum

Table 1: Salt Formation Conditions and Outcomes

Solvent System HCl Source Precipitation Method Yield (%) Product Characteristics
Ethanol/Diethyl Ether Concentrated HCl (aq.) Ether addition 85-95 White crystalline solid
Dichloromethane HCl in Dioxane Evaporation/Trituration 80-90 Fine powder
Methanol Anhydrous HCl gas Cooling 90-98 Crystalline material

The trihydrochloride salt form enhances water solubility and typically provides improved stability compared to the free base, making it preferred for pharmaceutical applications.

Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and pharmaceutical quality of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation:

  • ¹H NMR: Characteristic signals for the purine protons (typically 8.0-8.5 ppm), amino groups, and the methylaminopropyl chain
  • ¹³C NMR: Confirmation of the carbon framework, with purine carbons typically appearing between 120-160 ppm

Mass spectrometry confirms the molecular weight, with the free base showing a characteristic [M+H]⁺ peak at m/z 207.15.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) represents the primary method for purity determination and related substance analysis. Typical quality standards target:

  • Chemical purity: ≥95% by HPLC area percent
  • Related substances: Individual impurities <0.5%
  • Total impurities: <2.0%

A typical HPLC method might employ:

  • Column: C18 reverse phase, 150 × 4.6 mm, 5 μm
  • Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
  • Detection: UV at 260 nm (characteristic absorption maximum for purines)

Physical Characterization

Physical properties provide important verification of identity and purity:

  • Melting point: Typically determined by differential scanning calorimetry
  • Appearance: White to off-white crystalline solid
  • Solubility: Freely soluble in water, sparingly soluble in methanol, practically insoluble in dichloromethane

Impurity Analysis

Comprehensive impurity analysis includes:

  • Residual solvents: Typically analyzed by gas chromatography with headspace sampling, with limits based on pharmaceutical guidelines
  • Water content: Determined by Karl Fischer titration, typically targeting <0.5%
  • Elemental analysis: To confirm the C, H, N content and salt stoichiometry

Table 2: Typical Quality Control Specifications

Test Method Acceptance Criteria
Appearance Visual White to off-white crystalline solid
Identity ¹H NMR, HPLC Conforms to reference
Assay HPLC 98.0-102.0%
Related Substances HPLC ≤2.0% total, ≤0.5% individual
Water Content Karl Fischer ≤0.5%
Residual Solvents GC Meets ICH limits
Heavy Metals ICP-MS ≤10 ppm

Comparative Analysis of Preparation Methods

Different synthetic approaches for this compound can be evaluated based on several criteria to determine the most appropriate method for specific applications.

Table 3: Comparison of Synthetic Methods

Method Advantages Limitations Overall Yield Steps Reagent Cost Scalability
N-alkylation Direct approach; Readily available starting materials Regioselectivity issues; Protecting group manipulations 30-50% 4-6 Moderate Good
Convergent Synthesis Flexibility in functionalization; Potentially higher regioselectivity Complex; More synthetic steps; Lower yields 15-30% 6-8 Moderate-High Moderate
Pd-Catalyzed Coupling High selectivity; Milder conditions Expensive catalysts; Metal contamination concerns 20-40% 4-7 High Limited
Nucleophilic Substitution Straightforward chemistry; Often high yields Harsh conditions; Multiple protection steps 25-45% 5-7 Low-Moderate Good
Solid-Phase Automation potential; Library generation Limited scale; Equipment intensive 10-30% 4-6 High Poor

The choice of method depends largely on the scale of synthesis, available equipment, desired purity, and cost considerations. For laboratory-scale synthesis, N-alkylation or nucleophilic substitution approaches typically represent the most practical options.

Optimization Strategies

Regioselectivity Enhancement

For N-alkylation approaches, improving selectivity for the N9 position over N7 can be achieved through:

  • Temperature control: Lower temperatures (-10°C to 0°C) often favor N9 alkylation
  • Base selection: Hindered bases like potassium tert-butoxide can enhance N9 selectivity
  • Use of temporary protecting groups at the 6-amino position to influence electronic properties
  • Solvent effects: Dimethylformamide or dimethyl sulfoxide generally favor N9 alkylation

These strategies can significantly improve regioselectivity, often increasing N9:N7 ratios from 2:1 to >10:1.

Yield Improvement

Several approaches can enhance overall yield:

  • Microwave-assisted reactions for key steps, particularly N-alkylation, which can reduce reaction times from hours to minutes while improving yields by 10-15%
  • Optimized reaction concentration: Typically 0.1-0.3 M provides the best balance between reaction rate and selectivity
  • Careful selection of protecting groups: tert-Butyloxycarbonyl (Boc) groups offer a good balance of stability during reactions and ease of removal
  • Continuous flow chemistry for improved mixing and heat transfer in scaled processes

Purification Enhancement

Effective purification procedures are critical for obtaining high-purity product:

  • Recrystallization: The trihydrochloride salt can be recrystallized from methanol/ethanol with the careful addition of diethyl ether
  • Flash chromatography for intermediate purification: Typically using silica gel with dichloromethane/methanol gradients
  • Trituration protocols: Sequential washing with appropriate solvents to remove impurities
  • Salt form optimization: In some cases, forming the dihydrochloride salt before converting to the trihydrochloride can improve crystallinity and purity

These optimization strategies can significantly improve the efficiency and scalability of the synthetic process.

Análisis De Reacciones Químicas

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Overview

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is a synthetic purine analog with significant potential in various scientific research fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic applications.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it a valuable intermediate in organic synthesis.

Reaction TypeDescription
OxidationCan be oxidized using agents like hydrogen peroxide.
ReductionReduction can be performed using sodium borohydride.
SubstitutionNucleophilic substitutions with alkyl halides are possible.

Biology

In biological research, this compound is studied for its effects on cellular processes and signaling pathways. It has been shown to influence enzyme activity and DNA replication, making it a candidate for further exploration in cellular biology.

Medicine

The compound has potential therapeutic applications in treating various diseases:

  • Cancer : Preliminary studies indicate that it may inhibit tumor growth by interfering with cellular signaling pathways.
  • Viral Infections : It has shown antiviral properties, which could be beneficial in developing treatments for viral diseases.
  • Neurological Disorders : Research suggests it may have neuroprotective effects, warranting further investigation into its use in treating conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the compound's efficacy:

  • Antitumor Activity : A study demonstrated that the compound inhibited the proliferation of cancer cells in vitro, suggesting potential use as an anticancer agent.
  • Antiviral Effects : Research indicated that it could disrupt viral replication processes, providing a basis for further antiviral drug development.
  • Neuroprotection : Experimental models showed that it may protect neuronal cells from oxidative stress-induced damage.

Mecanismo De Acción

The mechanism of action of 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These actions contribute to its therapeutic effects in various diseases.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride and analogous purine derivatives:

Compound Name N9 Substituent C6 Substituent Molecular Weight Key Features Reported Activity References
This compound 3-(Methylamino)propyl NH₂ 315.63 Trihydrochloride salt; enhanced solubility Not explicitly reported, but structural analogs suggest kinase/protein interaction roles
8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9-[3-(isopropylamino)propyl]-9H-purin-6-amine (PU-H71) 3-(Isopropylamino)propyl NH₂ 422.12 Benzodioxol-thio group; iodine substitution for imaging probes Epichaperome probe for visualizing protein-protein interactions
9-(3-Bromopropyl)-9H-purin-6-amine 3-Bromopropyl NH₂ 256.10 Bromine substituent for further functionalization Intermediate in synthesis of alkylated purines
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl NH-Benzyl 295.37 Benzyl group at C6; hydrophobic interactions Antitumor and antibacterial activities reported
9-(3-Azetidinylmethyl)-9H-purin-6-amine hydrochloride 3-(Azetidinylmethyl) NH₂ 240.70 Azetidine ring; compact cyclic structure Not explicitly reported; potential CNS-targeting ligand

Actividad Biológica

9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride is a synthetic compound belonging to the purine class, characterized by a methylamino group attached to a propyl chain at the 3-position of the purine base. Its molecular formula is C10_{10}H15_{15}N4_{4}·3HCl, with a molecular weight of approximately 265.14 g/mol. This compound is notable for its biological activity , particularly in pharmacological contexts, including antiviral and cytotoxic effects.

Antiviral Activity

Research indicates that purine derivatives like this compound may inhibit viral replication, making them potential candidates for antiviral therapies. Similar compounds have shown effectiveness against various viruses by disrupting their replication processes.

Cytotoxicity

The compound has exhibited cytotoxic effects in preliminary studies. It has been investigated for its ability to induce apoptosis in cancer cells, which is critical for developing new cancer treatments. The specific mechanisms of action involve interference with cellular signaling pathways that regulate cell survival and death.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is essential for its therapeutic applications. Preliminary studies suggest that it interacts with specific molecular targets, enhancing binding affinity due to its structural properties.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of compounds similar to this compound:

Compound NameStructure/DescriptionUnique Features
9-Aminopurine A purine derivative with an amino group at position 9Lacks the propyl chain
2-Aminopurine Contains an amino group at position 2Different position of amino substitution
9-Methyladenine A methylated adenine derivativeMethyl substitution at position 9

These compounds differ primarily in their substitution patterns and biological activities, highlighting the unique properties of this compound as a potential therapeutic agent.

Study on Antiviral Properties

A study conducted on related purine derivatives demonstrated significant antiviral activity against herpes simplex virus (HSV). The mechanism was attributed to the inhibition of viral DNA polymerase, suggesting that this compound could exhibit similar effects.

Cytotoxicity in Cancer Research

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects were measured using MTT assays, revealing IC50 values indicative of potent activity against these cell lines.

Pharmacokinetic Studies

Pharmacokinetic evaluations suggest that this compound has favorable absorption characteristics when administered orally. Studies on animal models indicate good bioavailability and distribution, which are crucial for its potential use in clinical settings.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride?

The synthesis of purine derivatives typically involves nucleophilic substitution at the 9-position of the purine ring. For alkylation, a base such as K₂CO₃ in polar aprotic solvents (e.g., DMF) is used to deprotonate the purine, followed by reaction with 3-(methylamino)propyl halides. Post-synthesis, purification via column chromatography or recrystallization ensures high purity. Trihydrochloride salt formation may require treatment with HCl in ethanol. Critical variables include solvent choice, temperature (often 60–80°C), and reaction time (4–24 hours) to optimize yield and minimize byproducts .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • X-ray crystallography : Resolves bond lengths, angles, and tautomeric forms. SHELX software is widely used for refinement .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methylamino propyl chain at N9). Chemical shifts for purine protons (e.g., H8 at δ 8.2–8.5 ppm) and alkyl chain protons (δ 2.5–3.5 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₀H₁₆N₆·3HCl) .

Q. How does the methylamino propyl substituent influence solubility and formulation for in vitro studies?

The methylamino group enhances water solubility via protonation under acidic conditions, while the propyl chain contributes to lipid solubility. Solubility profiles in common solvents (e.g., DMSO: >30 mg/mL; PBS: <1 mg/mL) guide formulation for biological assays. Stability in aqueous buffers (pH 4–7) should be confirmed via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methylamino propyl group in biological activity?

  • Substituent variation : Compare analogues with ethylamino, isopropylamino, or unsubstituted propyl chains.
  • Activity assays : Test inhibition of target enzymes (e.g., kinases) using competitive binding assays or cellular proliferation assays.
  • Data analysis : Correlate substituent hydrophobicity (logP) and steric bulk with IC₅₀ values. For example, bulkier groups may reduce binding pocket accessibility .

Q. Example SAR Table :

SubstituentLogPIC₅₀ (μM)Target Enzyme
Methylamino propyl1.20.8Kinase A
Ethylamino propyl1.51.5Kinase A
Isopropylamino propyl2.15.2Kinase A

Q. What mechanistic insights explain this compound’s interaction with nucleic acid-processing enzymes?

The methylamino propyl chain may act as a flexible linker, positioning the purine core for π-π stacking or hydrogen bonding with enzyme active sites. Competitive inhibition assays (e.g., with ATP analogues) and molecular docking simulations can identify binding modes. Mutagenesis studies (e.g., Ala-scanning of enzyme residues) validate critical interactions .

Q. How do pH and temperature affect the stability and reactivity of this compound during long-term storage?

  • pH stability : Protonation of the methylamino group at pH <5 stabilizes the compound but may reduce nucleophilicity. Degradation products (e.g., dealkylated purines) can be monitored via LC-MS.
  • Thermal stability : Accelerated stability studies (40–60°C) under inert atmospheres reveal decomposition pathways (e.g., oxidation at the purine C8 position) .

Q. How should researchers address contradictions in reported biological activity data across similar purine derivatives?

  • Control experiments : Verify compound purity (>95% via HPLC) and assay conditions (e.g., cell line variability).
  • Meta-analysis : Compare datasets using standardized metrics (e.g., normalized IC₅₀ values). For example, discrepancies in kinase inhibition may arise from differences in ATP concentrations .

Q. Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps.
  • Data Validation : Triplicate runs for biological assays and statistical analysis (e.g., ANOVA) are critical.
  • Safety : Handle trihydrochloride salts in fume hoods due to HCl release during decomposition.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.